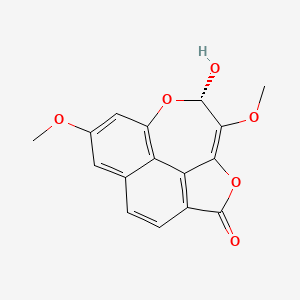

Dioscorealide B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dioscorealide B is a natural product found in Dioscorea membranacea with data available.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Dioscorealide B is classified as a naphthofuranoxepin. Its molecular structure contributes to its biological activities, particularly in modulating cell signaling pathways involved in apoptosis and inflammation. The compound has been shown to interact with various proteins and enzymes that regulate these processes.

Antitumor Activity

1. Breast Cancer Treatment:

Research indicates that this compound exhibits potent cytotoxic effects against human breast cancer cell lines, including MCF-7 and MDA-MB 468. The compound's mechanism involves the induction of apoptosis through the intrinsic pathway, characterized by:

- IC50 Values :

- MCF-7: 2.76 µM

- MDA-MB 468: 9.93 µM

The treatment led to an increase in pro-apoptotic proteins (Bax, Bak) and a decrease in anti-apoptotic protein (Bcl-2), suggesting a shift towards apoptosis in cancer cells .

2. Lung Cancer Activity:

this compound also demonstrates efficacy against lung cancer cell lines such as A549 and COR-L23, enhancing its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties, particularly in macrophage models:

- Nitric Oxide Production : The compound significantly reduces lipopolysaccharide (LPS)-induced nitric oxide production, with an IC50 value of approximately 2.85 µM .

- Cytokine Expression : It inhibits the expression of inflammatory cytokines (IL-1β, IL-6, IL-10) by suppressing the activation of nuclear factor-kappa B (NF-κB) and ERK1/2 signaling pathways in RAW 264.7 macrophages .

Immunomodulatory Effects

Studies have highlighted this compound's immunomodulatory capabilities:

- Macrophage Activation : this compound modulates macrophage activity by reducing inflammatory mediators and enhancing the immune response against pathogens . This suggests potential applications in treating autoimmune diseases or enhancing vaccine efficacy.

Data Summary Table

| Application | Effect | Cell Line/Model | IC50 Value (µM) |

|---|---|---|---|

| Antitumor | Induces apoptosis | MCF-7 | 2.76 |

| Antitumor | Induces apoptosis | MDA-MB 468 | 9.93 |

| Anti-inflammatory | Reduces nitric oxide production | RAW 264.7 macrophages | 2.85 |

| Immunomodulatory | Modulates cytokine expression | RAW 264.7 macrophages | - |

Case Studies

- Breast Cancer Study : In vitro studies demonstrated that this compound significantly increased apoptosis rates in MCF-7 cells through caspase activation pathways, indicating its potential as a novel chemotherapeutic agent for breast cancer treatment .

- Inflammation Study : A study on RAW 264.7 macrophages revealed that this compound effectively suppressed LPS-induced inflammatory responses by inhibiting key signaling pathways, suggesting its utility in treating inflammatory diseases .

Análisis De Reacciones Químicas

Anti-Inflammatory Mechanisms

Dioscorealide B suppresses LPS-induced inflammatory responses in RAW 264.7 macrophages through dual inhibition of NF-κB and ERK1/2 pathways:

-

Nitric Oxide (NO) Inhibition : IC₅₀ = 2.85 ± 0.62 μM via suppression of iNOS mRNA .

-

Cytokine Modulation : Reduces IL-1β, IL-6, and IL-10 mRNA expression at 6 μM .

-

NF-κB Pathway : Prevents IκBα degradation, blocking nuclear translocation .

Cytotoxic and Pro-Apoptotic Activity

This compound induces apoptosis in cancer cells via modulation of Bcl-2 family proteins and caspase activation:

Key Findings in MCF-7 Breast Cancer Cells

Anti-Allergic Activity

This compound inhibits histamine release with an IC₅₀ of 5.7 μM. Structural features critical for activity include:

-

Hydroxylation at position 8 (enhances activity vs. methoxylation) .

-

Aglycone form (higher efficacy than glycosylated derivatives) .

Structural and Functional Insights

The compound’s naphthofuranoxepin scaffold (PubChem CID: 11044777) facilitates interactions with multiple cellular targets . Key structural attributes:

Comparative Pharmacological Profiles

| Activity | IC₅₀/Effective Concentration | Target Pathway |

|---|---|---|

| Anti-Inflammatory | 2.85 μM (NO inhibition) | NF-κB/ERK1/2 |

| Cytotoxicity (MCF-7) | 2.76–2.82 μM | Bcl-2/Bax, Caspases |

| Anti-Allergic | 5.7 μM | Histamine release |

This synthesis underscores this compound’s multifunctional reactivity, spanning enzyme inhibition, transcriptional regulation, and direct protein interactions. Further studies are warranted to explore its synthetic derivatives and clinical potential.

Propiedades

Fórmula molecular |

C16H12O6 |

|---|---|

Peso molecular |

300.26 g/mol |

Nombre IUPAC |

(6S)-6-hydroxy-5,10-dimethoxy-3,7-dioxatetracyclo[6.6.2.04,15.012,16]hexadeca-1(15),4,8(16),9,11,13-hexaen-2-one |

InChI |

InChI=1S/C16H12O6/c1-19-8-5-7-3-4-9-12-11(7)10(6-8)21-16(18)14(20-2)13(12)22-15(9)17/h3-6,16,18H,1-2H3/t16-/m0/s1 |

Clave InChI |

SLLNICLXDLPKRQ-INIZCTEOSA-N |

SMILES isomérico |

COC1=CC2=C3C(=C1)C=CC4=C3C(=C([C@H](O2)O)OC)OC4=O |

SMILES canónico |

COC1=CC2=C3C(=C1)C=CC4=C3C(=C(C(O2)O)OC)OC4=O |

Sinónimos |

dioscorealide B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.